molecular formula C7H7ClO4S B13118964 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride CAS No. 1261679-16-6

3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B13118964
CAS No.: 1261679-16-6
M. Wt: 222.65 g/mol
InChI Key: CTMHWFRBUAZCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO4S. It is a derivative of benzene, featuring both hydroxyl and methoxy functional groups, along with a sulfonyl chloride group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride
  • 3-Chloro-4-methoxybenzene-1-sulfonyl chloride
  • 3-Methoxybenzenesulfonyl chloride

Uniqueness

3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile intermediate in organic synthesis compared to its analogs .

Properties

CAS No.

1261679-16-6

Molecular Formula

C7H7ClO4S

Molecular Weight

222.65 g/mol

IUPAC Name

3-hydroxy-4-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H7ClO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3

InChI Key

CTMHWFRBUAZCJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.